molecular formula C19H20N4O2 B2923760 N-(3,4-dimethylphenyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,4-triazole-3-carboxamide CAS No. 2109420-03-1

N-(3,4-dimethylphenyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,4-triazole-3-carboxamide

Cat. No. B2923760
CAS RN: 2109420-03-1
M. Wt: 336.395
InChI Key: XLZZYXOOYIHDIP-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,4-triazole-3-carboxamide is a useful research compound. Its molecular formula is C19H20N4O2 and its molecular weight is 336.395. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

The scientific exploration of N-(3,4-dimethylphenyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,4-triazole-3-carboxamide and related compounds spans various areas, focusing primarily on their synthesis and potential biological applications. A noteworthy study in this domain involves the synthesis of functionalized amino acid derivatives, demonstrating significant cytotoxicity against human cancer cell lines. These findings suggest potential applications in designing new anticancer agents (Kumar et al., 2009). Similarly, the preparation and structural elucidation of certain triazole derivatives have revealed a diverse range of biological activities, which underscores the versatility of these compounds in medicinal chemistry applications.

Chemical Properties and Reactions

Research into the chemical behavior of triazole compounds includes studies on cycloaddition reactions, demonstrating the utility of triazole derivatives in synthetic chemistry for creating complex molecular structures. These reactions not only highlight the reactivity of such compounds but also their potential as intermediates in synthesizing other pharmacologically relevant molecules. An example of this is the exploration of [2 + 2] cycloadditions involving lithium alkynamides, showcasing the synthetic versatility of triazole derivatives (Ghose & Gilchrist, 1991).

Application in Macrolide Synthesis

Triazole compounds have also been applied in the synthesis of macrolides, indicating their importance in creating complex natural products and pharmaceuticals. The use of oxazoles as masked forms of activated carboxylic acids, reacting with singlet oxygen to form triamides, exemplifies the creative strategies employed in synthetic organic chemistry to build complex and functionalized molecules (Wasserman et al., 1981).

properties

IUPAC Name

N-(3,4-dimethylphenyl)-1-(2-hydroxy-2-phenylethyl)-1,2,4-triazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-13-8-9-16(10-14(13)2)21-19(25)18-20-12-23(22-18)11-17(24)15-6-4-3-5-7-15/h3-10,12,17,24H,11H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLZZYXOOYIHDIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=NN(C=N2)CC(C3=CC=CC=C3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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